An In-depth Technical Guide to 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid: Properties, Protocols, and Pathways
An In-depth Technical Guide to 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid: Properties, Protocols, and Pathways
This technical guide provides a comprehensive overview of the core properties of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, a deuterated analog of the ubiquitous phytohormone Indole-3-acetic acid (IAA). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and a visualization of its relevant biological signaling pathways.
Core Properties and Data
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid is a synthetically modified version of Indole-3-acetic acid where four hydrogen atoms on the benzene ring of the indole moiety have been replaced with deuterium. This isotopic labeling is particularly useful in metabolic studies, quantitative analysis using mass spectrometry, and for elucidating reaction mechanisms. While specific experimental data for the tetra-deuterated form is limited, the properties of the closely related penta-deuterated analog, ((2,4,5,6,7-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1H-Indol-3-yl)acetic acid, and the non-deuterated parent compound provide a strong basis for its characteristics.
Physicochemical Properties
The introduction of deuterium atoms increases the molecular weight of the molecule without significantly altering its chemical reactivity. This mass difference is the basis for its use as an internal standard in quantitative mass spectrometry.
| Property | Value (Indole-3-acetic acid) | Value (Penta-deuterated IAA) |
| Molecular Formula | C₁₀H₉NO₂[1][2][3] | C₁₀H₄D₅NO₂ |
| Molecular Weight | 175.18 g/mol [2] | 180.21 g/mol [4] |
| Monoisotopic Mass | 175.063328530 Da | 180.094712260 Da |
| Melting Point | 168-170 °C | Not available |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in chloroform; insoluble in water. | Not available |
| LogP | 1.4 | 1.4 |
| pKa | 4.75 | Not available |
Spectroscopic Data
The primary analytical distinction of the deuterated compound lies in its mass spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy would also show characteristic changes due to the absence of signals from the deuterated positions.
| Technique | Non-deuterated Indole-3-acetic acid | Deuterated Analog (Expected) |
| Mass Spectrometry | Base peak at m/z = 130; molecular ion of methyl ester at 189. | Shift in molecular ion and fragment peaks corresponding to the mass increase from deuterium. For d₄-IAA, the base peak would be at m/z = 134 and the molecular ion of the methyl ester at 193. |
| ¹H NMR | Signals corresponding to protons at positions 4, 5, 6, and 7 of the indole ring are present. | Absence of signals for the protons at positions 4, 5, 6, and 7. |
| ¹³C NMR | Signals for all 10 carbon atoms. | Minor shifts in the signals of deuterated carbons and those adjacent to them, and potential splitting due to C-D coupling. |
Experimental Protocols
Synthesis of 4,5,6,7-Tetradeuterio-Indole-3-Acetic Acid
A general method for the synthesis of deuterated indole-3-acetic acid involves the deuteration of an appropriate indole precursor followed by the introduction of the acetic acid side chain. A published synthesis for tetra- and penta-deuterated IAA provides a reliable protocol.
Materials:
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Indole-3-acetonitrile
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Deuterated sulfuric acid (D₂SO₄)
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Deuterium oxide (D₂O)
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Palladium on charcoal (Pd/C) catalyst
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Organic solvents (e.g., ethanol, diethyl ether)
Procedure:
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Deuteration of Indole Ring: The indole-containing starting material is subjected to acid-catalyzed hydrogen-deuterium exchange using deuterated sulfuric acid in deuterium oxide. The reaction is typically heated to drive the exchange at the aromatic positions.
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Side Chain Introduction/Modification: If the acetic acid side chain is not already present, it can be introduced via various synthetic routes, such as the reaction of the deuterated indole with glycolic acid. For a precursor like deuterated indole-3-acetonitrile, hydrolysis is required.
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Hydrolysis of the Nitrile: The deuterated indole-3-acetonitrile is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification with hydrochloric acid.
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Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
The workflow for a typical synthesis can be visualized as follows:
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Polydeuterated IAA serves as an excellent internal standard for the quantification of endogenous IAA in biological samples.
Sample Preparation:
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Extraction: Biological tissue is homogenized and extracted with a suitable solvent (e.g., 80% acetone).
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Purification: The extract is purified to remove interfering substances. This may involve solid-phase extraction (SPE).
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Derivatization: The carboxyl group of IAA is typically esterified (e.g., with diazomethane to form the methyl ester) to improve its volatility for GC analysis.
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Spiking: A known amount of the deuterated IAA internal standard is added to the sample extract prior to analysis.
GC-MS Analysis:
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Injection: The derivatized sample is injected into the gas chromatograph.
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Separation: The components of the sample are separated on a capillary column.
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Detection: The separated components are detected by a mass spectrometer operating in selected ion monitoring (SIM) mode.
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Quantification: The abundance of the characteristic ions of the native IAA (e.g., m/z 130 and 189 for the methyl ester) and the deuterated internal standard (e.g., m/z 134 and 193 for the d₄-IAA methyl ester) are monitored. The ratio of the peak areas of the native and deuterated compounds is used to calculate the concentration of endogenous IAA.
The use of polydeuterated standards allows for increased sensitivity by moving the mass of the standard away from the natural isotope cluster of the analyte.
Biological Signaling Pathways
Indole-3-acetic acid is a key regulator of plant growth and development. It is also produced by various microorganisms and can act as a signaling molecule in plant-microbe interactions. The core signaling pathway in plants involves the regulation of gene expression through the interaction of Auxin/IAA (Aux/IAA) proteins and Auxin Response Factors (ARFs).
Tryptophan-Dependent IAA Biosynthesis
In both plants and bacteria, a major route for IAA synthesis begins with the amino acid tryptophan. Several pathways exist, including the indole-3-pyruvic acid (IPyA) pathway, which is prominent in plants, and the indole-3-acetamide (IAM) pathway, which is well-characterized in bacteria.
Canonical Auxin Signaling in Plants
The perception of IAA in plant cells leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows ARFs to regulate the expression of auxin-responsive genes.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1H-indol-3-yl)acetic acid | 6505-45-9; 87-51-4 | Buy Now [molport.com]
- 4. ((2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl)acetic acid | C10H9NO2 | CID 54301591 - PubChem [pubchem.ncbi.nlm.nih.gov]
